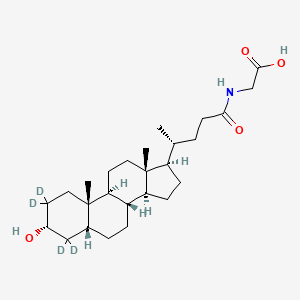

Glycolithocholic acid-d4

Description

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1/i10D2,14D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSQTYHEGZTYJE-CPHZDNHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glycolithocholic Acid in Inflammatory Bowel Disease: A Technical Overview of its Anti-inflammatory and Barrier-Protective Roles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract, driven by a confluence of genetic, environmental, and immunological factors. A key feature of IBD is a profound dysbiosis of the gut microbiota, which leads to significant alterations in the host's metabolome. Among the most consistently observed metabolic changes is a disruption in bile acid (BA) homeostasis, specifically a reduction in secondary BAs. Glycolithocholic acid (GLCA), a glycine-conjugated form of the secondary bile acid lithocholic acid (LCA), has emerged as a critical signaling molecule with potent anti-inflammatory and gut barrier-protective functions. This technical guide provides an in-depth analysis of the role of GLCA in IBD, detailing its mechanisms of action, summarizing quantitative data from patient studies, outlining key experimental protocols, and visualizing the complex signaling pathways involved.

Altered Bile Acid Profile in IBD: The GLCA Deficiency

A consistent finding in IBD research is the significant reduction of secondary bile acids in both serum and fecal samples of patients compared to healthy individuals. This is largely attributed to a reduction in gut bacteria capable of converting primary BAs (cholic acid and chenodeoxycholic acid) into secondary BAs like LCA and deoxycholic acid (DCA).[1][2] GLCA, being a conjugated form of LCA, is consequently also found in lower concentrations. This deficiency is not merely a biomarker but an active contributor to the pathophysiology of IBD, as the loss of GLCA/LCA signaling exacerbates inflammation and compromises intestinal barrier integrity.

Table 1: Quantitative Changes in Glycolithocholic Acid (GLCA) Levels in IBD Patients

| Study Cohort & IBD Type | Sample Type | Key Finding | Reference |

| IBD Patients (n=269) vs. Healthy Controls (n=200) | Serum | Significantly lower levels of GLCA in the IBD group compared to the healthy control group. | [1][2] |

| IBD Patients (n=269) vs. Non-IBD Group (n=374) | Serum | Serum levels of GLCA were significantly lower in the IBD group compared to the non-IBD group (which included healthy controls and patients with other intestinal diseases). | [3] |

| Ulcerative Colitis (UC) Patients (n=62 total IBD) | Stool | Fecal calprotectin, a marker of intestinal inflammation, was negatively correlated with fecal GLCA levels in UC patients. Patients with high calprotectin (>500 µg/g) had reduced GLCA. | [4] |

| Pooled analysis of CD and UC patients | Fecal | Decreases in multiple secondary BAs, including GLCA, were observed in IBD patients. | [5] |

Mechanisms of Action: How GLCA Modulates Intestinal Homeostasis

GLCA and its unconjugated form, LCA, exert their protective effects by activating several host receptors, thereby modulating crucial signaling pathways involved in inflammation and barrier function.

Takeda G Protein-Coupled Receptor 5 (TGR5) Signaling

One of the primary mechanisms by which LCA (the active form of GLCA after deconjugation) mediates its anti-inflammatory effects is through the activation of TGR5, a G protein-coupled receptor expressed on various cells, including intestinal macrophages and epithelial cells.[6][7]

-

In Immune Cells (Macrophages): Activation of TGR5 in pro-inflammatory intestinal macrophages inhibits the production of tumor necrosis factor-alpha (TNF-α).[8][9] This process involves a TGR5-cAMP-PKA pathway that leads to the phosphorylation of CREB, which in turn inhibits the transcription of pro-inflammatory cytokines while inducing anti-inflammatory cytokines like IL-10.[6][10] Another described mechanism involves the TGR5-cAMP pathway inducing phosphorylation of c-Fos, which regulates the activation of the master inflammatory transcription factor NF-κB.[8][9] Studies in mouse models of colitis have demonstrated that the protective effects of LCA are dependent on TGR5 expression in immune cells.[6][7]

References

- 1. Bile acid profiles and classification model accuracy for inflammatory bowel disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Emerging Role of Bile Acids in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reducing Intestinal Inflammation With Secondary Bile Acids - epistem [epistem.co.uk]

- 8. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Glycolithocholic Acid-d4 as a Biomarker in Non-alcoholic Steatohepatitis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, encompassing a spectrum of conditions from simple steatosis (NAFL) to the more aggressive non-alcoholic steatohepatitis (NASH). NASH is characterized by hepatic inflammation and cellular damage, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The current gold standard for NASH diagnosis is liver biopsy, an invasive procedure with inherent risks and limitations. Consequently, there is a critical need for reliable, non-invasive biomarkers to diagnose, stage, and monitor the progression of NASH.

Recent advances in metabolomics have highlighted the significant role of bile acid dysregulation in the pathogenesis of NASH. Alterations in the composition and concentration of the bile acid pool are increasingly recognized as key indicators of liver injury and metabolic dysfunction. Among the various bile acids, Glycolithocholic acid (GLCA), a glycine-conjugated secondary bile acid, has emerged as a potential biomarker for NAFLD and NASH. Its quantification in biological matrices is facilitated by the use of a stable isotope-labeled internal standard, Glycolithocholic acid-d4 (GLCA-d4), which ensures accuracy and precision in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This technical guide provides a comprehensive overview of the role of GLCA, quantified using GLCA-d4, as a biomarker in NASH. It details the quantitative changes observed in NASH patients, outlines the experimental protocols for its measurement, and illustrates the key signaling pathways through which GLCA may contribute to NASH pathogenesis.

Quantitative Data on Glycolithocholic Acid in NAFLD and NASH

The following tables summarize the available quantitative data on GLCA concentrations in serum/plasma of healthy controls and patients with NAFLD and NASH. The use of GLCA-d4 as an internal standard is a common practice in these studies to ensure accurate quantification.

Table 1: Serum/Plasma Glycolithocholic Acid (GLCA) Concentrations in Male Patients with NAFLD and Healthy Controls

| Cohort | Analyte | Concentration (ng/mL) | Fold Change | p-value | Reference |

| Healthy Controls (Men) | GLCA | 1.5 ± 0.8 | - | - | (F-15) |

| NAFLD Patients (Men) | GLCA | 3.2 ± 2.1 | 2.13 | < 0.05 | (F-15) |

Data are presented as mean ± standard deviation.

Note: While the provided data specifically highlights elevated GLCA in men with NAFLD, further research with larger and more diverse cohorts, including stratification by NASH severity and fibrosis stage, is necessary to establish definitive reference ranges and diagnostic cut-off values.

Experimental Protocols

Accurate quantification of GLCA in biological samples is paramount for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard methodology, and the use of a stable isotope-labeled internal standard like GLCA-d4 is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Protocol: Quantification of Glycolithocholic Acid in Human Serum/Plasma by LC-MS/MS

This protocol is a composite of established methods for bile acid analysis.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard, Glycolithocholic acid-d4 (concentration to be optimized based on the expected range of endogenous GLCA).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the bile acids, followed by a re-equilibration step.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 - 50°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glycolithocholic acid (GLCA): The precursor ion [M-H]⁻ is m/z 432.3, and a common product ion is m/z 74.0 (glycine fragment).

-

Glycolithocholic acid-d4 (GLCA-d4): The precursor ion [M-H]⁻ is m/z 436.3, and the product ion is m/z 74.0.

-

-

Instrument Parameters: Capillary voltage, source temperature, gas flows (nebulizer, auxiliary, and collision gas), and collision energy should be optimized for the specific instrument to achieve maximum sensitivity and specificity for the target analytes.

4. Data Analysis and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of GLCA to GLCA-d4 against the known concentrations of GLCA standards.

-

The concentration of GLCA in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Pathophysiological Role of Glycolithocholic Acid in NASH

The elevation of GLCA in NASH is not merely a passive indicator of disease but is likely an active contributor to its pathogenesis. Bile acids, including GLCA, are signaling molecules that interact with nuclear receptors and G-protein coupled receptors, influencing lipid and glucose metabolism, inflammation, and fibrosis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by GLCA in the context of NASH.

Workflow for GLCA Quantification using GLCA-d4 Internal Standard

Caption: Workflow for the quantification of GLCA in biological samples.

GLCA-Mediated Signaling in Hepatocytes via FXR

Caption: GLCA-mediated activation of the FXR signaling pathway in hepatocytes.

GLCA-Mediated Signaling in Hepatic Stellate Cells via TGR5

Caption: Potential anti-inflammatory signaling of GLCA via TGR5 in hepatic stellate cells.

Potential Role of GLCA in NLRP3 Inflammasome Activation in Hepatocytes

Caption: Hypothetical role of GLCA in promoting hepatocyte injury via NLRP3 inflammasome.

Conclusion and Future Directions

Glycolithocholic acid, accurately quantified using its deuterated internal standard GLCA-d4, is a promising biomarker for non-alcoholic steatohepatitis. The available data suggests that serum/plasma levels of GLCA are elevated in patients with NAFLD, and it is plausible that these levels correlate with the severity of NASH and the stage of liver fibrosis. The established LC-MS/MS methodologies provide a robust platform for the precise measurement of GLCA in clinical and research settings.

The signaling pathways involving GLCA, particularly its interactions with FXR and TGR5, and its potential role in activating the NLRP3 inflammasome, underscore its active participation in the pathophysiology of NASH. As an FXR agonist, GLCA may play a role in regulating lipid and bile acid metabolism. Conversely, its potential to induce hepatocyte stress and inflammation highlights a more complex, and possibly detrimental, role in disease progression.

Future research should focus on:

-

Large-scale clinical validation studies: To establish definitive diagnostic and prognostic cut-off values for GLCA in diverse patient populations, with stratification by NASH activity and fibrosis stage.

-

Mechanistic studies: To further elucidate the specific downstream effects of GLCA binding to its receptors in different liver cell types and its precise role in initiating and perpetuating inflammatory and fibrotic processes in NASH.

-

Integration with other biomarkers: To assess the utility of GLCA as part of a panel of non-invasive biomarkers to improve the diagnostic accuracy for NASH and liver fibrosis.

The continued investigation of GLCA as a biomarker, underpinned by robust analytical methodologies using GLCA-d4, holds significant promise for improving the non-invasive diagnosis and management of patients with NASH, and for facilitating the development of novel therapeutics for this widespread and progressive liver disease.

The Pivotal Role of Secondary Bile Acids in Gut Microbiota Research: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary bile acids, exclusively synthesized by the gut microbiota from host-derived primary bile acids, have emerged from their classical role in digestion to be recognized as critical signaling molecules in the host-microbiota dialogue. Their influence extends from shaping the composition of the gut microbial community to modulating host physiology and pathophysiology through intricate signaling networks. This technical guide provides an in-depth exploration of the significance of secondary bile acids in gut microbiota research. It offers a comprehensive overview of their biosynthesis, their multifaceted functions in health and disease, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, gastroenterology, metabolic diseases, and drug development, aiming to unravel the complexities of the gut ecosystem and leverage this knowledge for therapeutic innovation.

Introduction: The Host-Microbiota Symbiosis and the Centrality of Secondary Bile Acids

The human gastrointestinal tract harbors a complex and dynamic ecosystem of microorganisms, collectively known as the gut microbiota. This microbial consortium plays a fundamental role in various physiological processes, including nutrient metabolism, immune system development, and protection against pathogens.[1] A critical aspect of this host-microbiota interplay is the biotransformation of primary bile acids, which are synthesized in the liver from cholesterol, into secondary bile acids.[2] This conversion is solely mediated by the enzymatic machinery of specific gut bacteria.[3]

The primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA).[4] In the distal intestine, these are deconjugated and then dehydroxylated by gut bacteria to form the main secondary bile acids, deoxycholic acid (DCA) and lithocholic acid (LCA), respectively.[5] These microbially-produced metabolites are not mere byproducts of digestion; they are potent signaling molecules that activate host nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like the Takeda G-protein-coupled receptor 5 (TGR5).[6][7] Through these receptors, secondary bile acids regulate a myriad of host processes, including glucose and lipid metabolism, inflammation, and cell proliferation.[8][9]

Dysregulation of the gut microbiota and the consequent alteration in the secondary bile acid pool have been implicated in a range of pathologies, including metabolic syndrome, inflammatory bowel disease, liver diseases, and various cancers.[10][11][12] This guide will delve into the profound significance of these microbial metabolites, offering a technical framework for their investigation.

Biosynthesis of Secondary Bile Acids: A Microbial Endeavor

The synthesis of secondary bile acids is a multi-step process carried out by a specific consortium of gut bacteria. The two primary reactions are deconjugation and 7α-dehydroxylation.

-

Deconjugation: Primary bile acids are conjugated in the liver with either glycine (B1666218) or taurine (B1682933) to increase their solubility.[13] In the gut, bacteria possessing bile salt hydrolase (BSH) enzymes cleave this amide bond, releasing the unconjugated primary bile acid.[14] A wide range of gut bacteria, including species from the genera Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium, exhibit BSH activity.[15]

-

7α-dehydroxylation: This is the rate-limiting step in secondary bile acid synthesis and is carried out by a smaller, more specialized group of anaerobic bacteria, primarily from the Clostridium and Eubacterium genera.[3] This reaction removes the hydroxyl group at the C7 position of the steroid nucleus, converting cholic acid to deoxycholic acid and chenodeoxycholic acid to lithocholic acid.[16]

The composition of the gut microbiota, influenced by factors such as diet and host genetics, directly dictates the profile of secondary bile acids in the gut.[17]

Data Presentation: Quantitative Insights into Secondary Bile Acids in Health and Disease

The following tables summarize quantitative data on secondary bile acid concentrations in various physiological and pathological states, providing a valuable reference for researchers.

Table 1: Fecal Secondary Bile Acid Concentrations in Colorectal Cancer (CRC)

| Bile Acid | Healthy Controls (mean ± SD) | CRC Patients (mean ± SD) | Fold Change | Reference |

| Deoxycholic Acid (DCA) | Tended to be lower | Tended to be higher | - | [18] |

| DCA to Cholic Acid (CA) Ratio | 0.88 (range 0.10-2.86) | 2.26 (range 0.06-7.17) | ~2.57 | [18] |

Table 2: Serum Bile Acid Concentrations in Colorectal Cancer (CRC)

| Bile Acid | Healthy Controls (mean ± SD) | CRC Patients (mean ± SD) | Fold Change | Reference |

| Deoxycholic Acid (DCA) | Higher | Lower | Significant Decrease | [19] |

| Glycodeoxycholic Acid (GDCA) | - | Negative correlation with CRC risk | - | [19] |

| Total Secondary BAs | Significantly higher | Significantly lower | Decrease | [6] |

Table 3: Fecal and Serum Secondary Bile Acid Concentrations in Metabolic Disorders

| Condition | Sample Type | Secondary Bile Acid(s) | Observation | Reference |

| Type 2 Diabetes | Serum | Deoxycholic Acid (DCA) | Increased concentrations | [7][20] |

| Type 2 Diabetes | Serum | Chenodeoxycholic Acid (CDCA) | Decreased concentrations | [7] |

| Obesity | Feces | Lithocholic Acid (LCA) | Significantly lower post-bariatric surgery | [10] |

| Obesity | Feces | Total Secondary BAs | Trend towards lower levels post-bariatric surgery | [10] |

| High-Fat Diet (Rats) | Feces | Deoxycholic Acid (DCA) | +8.5-fold increase | [21] |

| High-Fat Diet (Rats) | Serum | Ursodeoxycholic Acid (UDCA) | -85% decrease | [21] |

| High-Fat Diet (Rats) | Serum | Lithocholic Acid (LCA) | -82.4% decrease | [21] |

Table 4: Impact of Interventions on Fecal Secondary Bile Acid Profile

| Intervention | Key Findings | Reference |

| Fecal Microbiota Transplantation (FMT) | - Enhanced gut bacterial bile acid metabolism. - Bifidobacterium adolescentis, Collinsella aerofaciens, and Faecalibacterium prausnitzii positively correlated with secondary bile acids. | [15][22][23] |

| Mediterranean Diet | - Decreased fecal levels of DCA and LCA. - Increased levels of the tertiary bile acid ursodeoxycholic acid (UDCA). | [24] |

| Dietary Fiber Supplementation | - Increased fecal excretion of bile acids. | [25] |

Experimental Protocols: A Methodological Guide

This section provides detailed methodologies for key experiments in secondary bile acid research.

Quantitative Analysis of Fecal Bile Acids by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of bile acids from fecal samples.

4.1.1. Sample Preparation and Extraction

-

Fecal Sample Collection and Storage: Collect fecal samples and immediately store them at -80°C to prevent degradation of bile acids.

-

Homogenization: Weigh 20-154 mg of frozen fecal pellets into a homogenization tube containing ceramic beads. Add 200 µL of methanol (B129727).[26]

-

Tissue Lysis: Homogenize the samples for 20 minutes using a tissue lyser (e.g., Qiagen TissueLyser II).[26]

-

Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 23°C.[26]

-

Supernatant Transfer: Carefully transfer 100 µL of the methanol supernatant to a new tube and add 100 µL of water.[26]

-

Second Centrifugation: Centrifuge the mixture again to pellet any remaining debris.

-

Final Transfer: Transfer 100 µL of the methanol/water mixture to an LC-MS vial for analysis.[26]

4.1.2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC Column: Use a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[27]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a suitable gradient to separate the various bile acid species, including isomers.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintain at a constant temperature, e.g., 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Optimize specific precursor-to-product ion transitions for each bile acid and internal standard.

-

Internal Standards: Use a mixture of deuterated bile acid standards (e.g., d4-CA, d4-CDCA, d4-DCA, d4-LCA, d4-UDCA) added during the extraction process for accurate quantification.[27]

-

-

Data Analysis:

-

Quantify the concentration of each bile acid by generating a calibration curve using authentic standards.

-

Normalize the results to the initial weight of the fecal sample (e.g., nmol/g of feces).

-

In Vitro Anaerobic Incubation of Gut Microbiota with Primary Bile Acids

This protocol allows for the study of primary bile acid conversion to secondary bile acids by a complex microbial community.

-

Fecal Slurry Preparation: Under strict anaerobic conditions (e.g., in an anaerobic chamber), prepare a fecal slurry by homogenizing fresh fecal material in a pre-reduced phosphate-buffered saline (PBS).

-

Incubation Setup: In anaerobic tubes, combine the fecal slurry with a defined concentration of a primary bile acid (e.g., 500 µg/mL of taurocholic acid).[28] Include a control with no added bile acid.

-

Anaerobic Incubation: Incubate the tubes at 37°C in an anaerobic chamber for a defined period (e.g., 24 hours).[28]

-

Sampling: Collect samples at various time points (e.g., 0, 6, 12, 24 hours) to monitor the conversion process.

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to pellet the bacteria and debris.

-

Analysis: Analyze the supernatant for primary and secondary bile acids using LC-MS/MS as described in Protocol 4.1.

Gnotobiotic Mouse Models for Studying Bile Acid-Microbiota Interactions

Germ-free (GF) mice provide a powerful in vivo system to study the specific effects of microbial colonization on bile acid metabolism.

-

Animal Husbandry: Maintain GF mice in sterile flexible film isolators and provide them with autoclaved food and water.[2]

-

Colonization:

-

Prepare an inoculum from a donor source (e.g., human fecal sample or a specific bacterial culture).

-

Administer the inoculum to GF mice via oral gavage.[2]

-

-

Experimental Period: House the colonized mice for a defined period (e.g., 2-15 weeks) to allow for stable microbial community establishment.[2]

-

Sample Collection: At the end of the experiment, collect fecal pellets, cecal contents, liver tissue, and serum for analysis.

-

Analysis:

-

Microbiota Analysis: Profile the gut microbial community using 16S rRNA gene sequencing or shotgun metagenomics.

-

Bile Acid Analysis: Quantify bile acids in feces, liver, and serum using LC-MS/MS.

-

Gene Expression Analysis: Analyze the expression of host genes involved in bile acid synthesis and signaling (e.g., Cyp7a1, Fgf15, Shp) in the liver and ileum using qPCR or RNA-seq.[2]

-

Signaling Pathways of Secondary Bile Acids

Secondary bile acids exert their profound effects on host physiology primarily through the activation of FXR and TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine.[16] Secondary bile acids like DCA and LCA are potent FXR agonists.[5]

Caption: FXR activation by secondary bile acids in the intestine.

Upon binding to secondary bile acids, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[16] In the intestine, this leads to the induction of Fibroblast Growth Factor 19 (FGF19 in humans, Fgf15 in mice), which is secreted into the portal circulation and travels to the liver.[20] In hepatocytes, FGF19 binds to its receptor FGFR4, initiating a signaling cascade that represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[20] This constitutes a negative feedback loop regulating bile acid production. FXR also induces the expression of the Small Heterodimer Partner (SHP), another transcriptional repressor of CYP7A1.[20]

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including intestinal L-cells, gallbladder, and immune cells.[8] Secondary bile acids, particularly LCA and DCA, are potent TGR5 agonists.[29]

Caption: TGR5-mediated GLP-1 secretion in intestinal L-cells.

Activation of TGR5 by secondary bile acids in intestinal L-cells stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the secretion of glucagon-like peptide-1 (GLP-1).[1] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion from pancreatic β-cells, thereby playing a crucial role in glucose homeostasis.[30]

Conclusion and Future Directions

Secondary bile acids are no longer viewed as simple digestive aids but as keystone molecules in the intricate communication network between the gut microbiota and the host. Their ability to act as signaling molecules, profoundly influencing host metabolism and immune responses, places them at the forefront of gut microbiota research. The methodologies and data presented in this guide provide a framework for further investigation into the multifaceted roles of these microbial metabolites.

Future research should focus on:

-

Elucidating the specific microbial enzymes and pathways responsible for the diverse array of secondary bile acid modifications beyond 7α-dehydroxylation.

-

Defining the precise impact of different dietary components on the gut microbiota and the resulting secondary bile acid profiles.

-

Developing novel therapeutic strategies that target the gut microbiota to modulate secondary bile acid metabolism for the prevention and treatment of metabolic and inflammatory diseases, as well as certain cancers.

-

Further refining analytical techniques to enable more comprehensive and high-throughput profiling of the entire bile acid metabolome.

A deeper understanding of the significance of secondary bile acids will undoubtedly pave the way for innovative diagnostic and therapeutic approaches that harness the power of the gut microbiota to improve human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of farnesoid X receptor signaling in germ-free mice colonized with a human microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. scilit.com [scilit.com]

- 6. Frontiers | Reproducible Colonization of Germ-Free Mice With the Oligo-Mouse-Microbiota in Different Animal Facilities [frontiersin.org]

- 7. Bile Acids: Key Regulators and Novel Treatment Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Colonization of Germ-Free Mice with Swine Fecal Microbiota - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Transport of bile acids in a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]

- 16. google.com [google.com]

- 17. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of bile acids in overweight and obese children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

- 27. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 28. semanticscholar.org [semanticscholar.org]

- 29. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Noninvasive imaging and quantification of bile salt hydrolase activity: From bacteria to humans - PMC [pmc.ncbi.nlm.nih.gov]

Glycolithocholic Acid: A Technical Guide to its Function in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolithocholic acid (GLCA), a secondary bile acid formed by the gut microbiota, is emerging as a significant signaling molecule in the regulation of host metabolism. Beyond its traditional role in facilitating lipid absorption, GLCA interacts with key metabolic receptors, influencing glucose homeostasis, lipid metabolism, and energy expenditure. This technical guide provides a comprehensive overview of the current understanding of GLCA's function in metabolic regulation, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of targeting bile acid signaling pathways for metabolic diseases.

Introduction

Bile acids, once considered mere digestive surfactants, are now recognized as pleiotropic signaling molecules that orchestrate a complex network of metabolic processes.[1] Synthesized in the liver from cholesterol, primary bile acids are metabolized by the gut microbiota into a diverse pool of secondary bile acids. Among these, glycolithocholic acid (GLCA), the glycine (B1666218) conjugate of lithocholic acid (LCA), has garnered increasing attention for its distinct signaling properties and potential role in metabolic health and disease.

GLCA exerts its effects primarily through the activation of the G-protein coupled receptor TGR5 and modulation of the nuclear receptor Farnesoid X Receptor (FXR).[2][3] Through these interactions, GLCA influences critical metabolic pathways, including glucose-stimulated insulin (B600854) secretion, hepatic gluconeogenesis, and lipid synthesis. This guide will delve into the molecular mechanisms of GLCA action, present available quantitative data on its metabolic effects, and provide detailed experimental methodologies for its study.

GLCA Signaling Pathways in Metabolic Regulation

GLCA's metabolic functions are predominantly mediated by its interaction with TGR5 and FXR. These interactions trigger downstream signaling cascades that modulate gene expression and cellular responses in key metabolic tissues.

Takeda G-protein Coupled Receptor 5 (TGR5) Activation

GLCA is an agonist for TGR5, a cell surface receptor highly expressed in enteroendocrine L-cells, brown adipose tissue, and macrophages.[2] Upon binding, GLCA activates TGR5, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This elevation in cAMP triggers several downstream effects critical for metabolic regulation.

One of the most significant consequences of TGR5 activation in the gut is the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[1] GLP-1 is a potent incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying, all of which contribute to improved glycemic control.

Figure 1: GLCA-mediated TGR5 signaling pathway leading to improved glucose homeostasis.

Farnesoid X Receptor (FXR) Modulation

While the primary bile acids are potent FXR agonists, secondary bile acids, including the parent compound of GLCA, lithocholic acid, are generally considered FXR antagonists.[2][5] Glycine conjugation can influence receptor affinity. While direct, high-affinity binding of GLCA to FXR is not as well-characterized as its TGR5 agonism, it is plausible that GLCA acts as a modulator of FXR signaling, potentially antagonizing the effects of more potent FXR agonists.

FXR is a nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism. FXR activation in the liver suppresses bile acid synthesis and promotes their transport. In the context of glucose metabolism, hepatic FXR activation has been shown to repress the expression of gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[6] In lipid metabolism, FXR activation can lead to the suppression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for fatty acid and triglyceride synthesis.[7] By potentially acting as an FXR antagonist, GLCA could de-repress these pathways, although the physiological significance of this action in the context of its potent TGR5 agonism requires further investigation.

Figure 2: Potential antagonistic effect of GLCA on FXR-mediated gene repression.

Quantitative Data on Metabolic Effects

While research specifically isolating the quantitative metabolic effects of GLCA is still emerging, data from studies on related bile acids and TGR5 agonists provide valuable context.

| Parameter | Experimental System | Compound | Concentration/Dose | Observed Effect | Reference |

| TGR5 Activation (EC50) | HEK293 cells expressing TGR5 | Lithocholic Acid (LCA) | 0.53 µM | 50% maximal activation | [2] |

| Deoxycholic Acid (DCA) | 1.0 µM | 50% maximal activation | [2] | ||

| Chenodeoxycholic Acid (CDCA) | 4.4 µM | 50% maximal activation | [2] | ||

| 7-ethylidene-lithocholic acid (7-ELCA) | 26 nM | 50% maximal activation | [5] | ||

| FXR Antagonism (IC50) | TR-FRET FXR coactivator assay | Glycoursodeoxycholic acid (GUDCA) | 77.2 µM | 50% inhibition of CDCA-induced activation | [8] |

| Tauroursodeoxycholic acid (TUDCA) | 75.1 µM | 50% inhibition of CDCA-induced activation | [8] | ||

| Tauro-β-muricholic acid (T-β-MCA) | 40 µM | 50% inhibition | [2] | ||

| GLP-1 Secretion | GLUTag enteroendocrine cells | Lithocholic Acid (LCA) | 30 µM | ~2.5-fold increase over baseline | [1] |

| Deoxycholic Acid (DCA) | 30 µM | ~2.8-fold increase over baseline | [1] | ||

| cAMP Production | Cultured smooth muscle cells | Oleanolic Acid (TGR5 agonist) | 10 µM | 46 ± 7% increase above basal levels | [9] |

| Food Intake | Male Mice (C57BL/6J) | Pythocholic Acid (oral gavage) | 20 mg/kg | Significant decrease in food intake at 3-6h and 9-12h post-administration | [10] |

Experimental Protocols

This section details key experimental methodologies used to investigate the metabolic functions of GLCA.

In Vitro Assays

This assay measures the ability of GLCA to activate TGR5 and induce the production of its second messenger, cAMP.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TGR5.

-

Procedure:

-

Seed HEK293-TGR5 cells in a 96-well plate and culture overnight.

-

Wash cells with serum-free medium and then incubate with various concentrations of GLCA (e.g., 0.01 to 100 µM) in the presence of a phosphodiesterase inhibitor like IBMX for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the EC50 value.

-

References

- 1. Molecular mechanisms underlying bile acid-stimulated glucagon-like peptide-1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pure.au.dk [pure.au.dk]

- 5. Frontiers | (E)-7-Ethylidene-lithocholic Acid (7-ELCA) Is a Potent Dual Farnesoid X Receptor (FXR) Antagonist and GPBAR1 Agonist Inhibiting FXR-Induced Gene Expression in Hepatocytes and Stimulating Glucagon-like Peptide-1 Secretion From Enteroendocrine Cells [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]

- 8. In vivo imaging of farnesoid X receptor activity reveals the ileum as the primary bile acid signaling tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of Glycolithocholic acid-d4

This guide provides a comprehensive overview of the core physicochemical properties, experimental applications, and biological relevance of Glycolithocholic acid-d4. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in bile acid metabolism and analysis.

Physicochemical Properties

Glycolithocholic acid-d4 is the deuterated form of Glycolithocholic acid, a glycine-conjugated secondary bile acid. The incorporation of deuterium (B1214612) atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2][3]

| Property | Value | Reference |

| Formal Name | N-[(3α,5β)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine | [1][4] |

| CAS Number | 2044276-16-4 | [1][4][5][6][7] |

| Molecular Formula | C₂₆H₃₉D₄NO₄ | [1][4][5][6][7] |

| Formula Weight | 437.7 g/mol (also reported as 437.65 g/mol ) | [1][4][5][7][8] |

| Synonyms | GLCA-d4, Lithocholylglycine-d4 | [1][4][6] |

| Purity | ≥95%[4], ≥98%[5], >99% deuterated forms (d1-d4)[1][6], >97% by NMR; >98% atom D[7] | [1][4][5][6][7] |

| Formulation | A crystalline solid[1], a solution in methanol (B129727) at 100 µg/ml[4], or a neat solid[5] | [1][4][5] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol when heated.[1][6] The non-deuterated form is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (B145695) (20 mg/ml).[9][10] | [1][6][9][10] |

| Storage | Store at -20°C.[1][5][9][10] | [1][5][9][10] |

| Stability | ≥ 4 years[1][9], ≥ 7 years for the MaxSpec® Standard solution[4] | [1][4][9] |

Experimental Protocols

Glycolithocholic acid-d4 is primarily utilized as an internal standard for the quantification of endogenous glycolithocholic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

This section details a representative protocol for the analysis of bile acids, including Glycolithocholic acid, using Glycolithocholic acid-d4 as an internal standard.[11]

Sample Preparation:

-

To 100 µL of serum, add an internal standard solution containing Glycolithocholic acid-d4.

-

Perform protein precipitation to remove interfering macromolecules.

-

Centrifuge the sample and collect the supernatant for analysis.

Liquid Chromatography Conditions: [11]

-

System: Thermo Scientific™ Vanquish™ Horizon HPLC system

-

Column: Thermo Scientific™ Hypersil GOLD™ C18, 100 x 2.1 mm, 1.9 µm

-

Column Temperature: 50°C

-

Injection Volume: 10 µL

-

Mobile Phase: A mixture of water and acetonitrile/methanol containing 0.1% formic acid.

-

Run Time: Less than 10 minutes.

Mass Spectrometry Conditions: [11]

-

System: Thermo Scientific™ TSQ Quantis™ triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray (H-ESI) Mode

-

Vaporizer Temperature: 350°C

-

Ion Transfer Tube Temperature: 300°C

-

Analysis Mode: Selective Reaction Monitoring (SRM)

Quantification: The concentration of endogenous Glycolithocholic acid is determined by comparing its peak area to that of the known concentration of the Glycolithocholic acid-d4 internal standard.[11] For glycine-conjugated bile acids, the major fragment ion monitored is typically m/z 74 (NHCH2COO-).[11]

Caption: Workflow for the quantitative analysis of bile acids using LC-MS/MS.

Biological Context and Signaling Pathways

Glycolithocholic acid is a secondary bile acid formed in the colon by the action of gut microbiota.[3][12] The primary bile acid, chenodeoxycholic acid, is first converted to lithocholic acid, which is then conjugated with glycine (B1666218) in the liver to form glycolithocholic acid.[3][12]

Bile acids are not only important for digestion but also act as signaling molecules that regulate various metabolic processes.[12][13][14] They exert their effects by activating specific receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled receptor 5 (TGR5).[12][13]

Caption: Formation of Glycolithocholic acid from a primary bile acid.

Caption: Bile acids activate nuclear and membrane receptors to regulate metabolism.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Glycolithocholic acid (2,2,4,4-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9556-0.01 [isotope.com]

- 6. Glycolithocholic Acid-d4 | CAS 2044276-16-4 | Cayman Chemical | Biomol.com [biomol.com]

- 7. esschemco.com [esschemco.com]

- 8. Glycolithocholic acid (2,2,4,4-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9556-C [isotope.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

Glycolithocholic Acid Metabolism in Liver Disease Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolism of glycolithocholic acid (GLCA), a secondary bile acid, and its intricate role in the progression of chronic liver diseases. This document synthesizes current research on GLCA's metabolic pathways, its mechanisms of hepatotoxicity, and its impact on key signaling cascades involved in liver injury, cholestasis, and fibrosis. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of hepatology and drug development.

Introduction to Glycolithocholic Acid

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They are crucial for dietary lipid digestion and the absorption of fat-soluble vitamins.[1][2] Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with glycine (B1666218) or taurine (B1682933) in the liver before being secreted into the bile.[3][4] In the intestine, gut microbiota metabolize these primary bile acids into secondary bile acids, including the highly hydrophobic and toxic lithocholic acid (LCA).[2][5] Upon reabsorption and return to the liver via the enterohepatic circulation, LCA is conjugated with glycine to form glycolithocholic acid (GLCA).[3] Due to its inherent toxicity, the accumulation of LCA and its conjugates, such as GLCA, is implicated in the pathogenesis of various liver diseases, including cholestasis, inflammation, and fibrosis.[5][6][7]

Metabolism and Detoxification of GLCA

The liver is the central organ for bile acid synthesis and detoxification.[8] The metabolic fate of LCA and its glycine conjugate, GLCA, is critical in determining their potential for hepatotoxicity.

2.1. Formation of GLCA LCA is formed in the intestine through the bacterial 7α-dehydroxylation of CDCA.[2][5] After its passive reabsorption and transport to the liver, LCA is rapidly conjugated with glycine or taurine.[3] The glycine conjugate, GLCA, is one of the metabolic products aimed at increasing its water solubility to facilitate excretion.

2.2. Detoxification Pathways The liver employs Phase I and Phase II metabolic pathways to detoxify hydrophobic bile acids like LCA and GLCA.[6][8]

-

Phase I (Hydroxylation): In rodents, LCA can be hydroxylated by cytochrome P450 enzymes (CYPs), such as CYP3A, to form less toxic derivatives.[3][5]

-

Phase II (Sulfation and Glucuronidation): In humans, the primary detoxification route is sulfation, catalyzed by sulfotransferase enzymes (SULTs).[5][9] Sulfation significantly increases the hydrophilicity of GLCA, preventing its intestinal reabsorption and promoting its elimination in feces and urine.[9] Glucuronidation is another, albeit less prominent, detoxification pathway.[6]

Failure or saturation of these detoxification pathways, particularly during cholestatic events, leads to the accumulation of toxic bile acids like GLCA in hepatocytes, triggering cellular injury.

Caption: Metabolic pathway of Glycolithocholic Acid (GLCA) formation and detoxification.

Role of GLCA in Liver Disease Progression

The accumulation of hydrophobic bile acids is a hallmark of cholestatic liver disease and a significant driver of liver injury.[10][11] GLCA, along with other toxic bile acids like glycochenodeoxycholic acid (GCDCA), contributes to hepatocellular damage through multiple mechanisms.

3.1. Hepatocellular Toxicity and Cholestasis In cholestasis, impaired bile flow leads to the retention of bile acids within hepatocytes. Hydrophobic bile acids like GLCA can cause direct cellular injury by:

-

Detergent Effects: Disrupting the integrity of cellular and organellar membranes.[12]

-

Mitochondrial Dysfunction: Inducing mitochondrial damage, which is a key event in bile acid-induced apoptosis.[10][13]

Studies have shown that toxic bile salts cause dose-dependent mitochondrial membrane depolarization, inhibition of cellular respiration, and induction of the mitochondrial permeability transition pore (PTP).[10][13][14][15] This compromises ATP production and leads to the release of pro-apoptotic factors like cytochrome c.[10][16]

3.2. Induction of Apoptosis and Necrosis GLCA and its precursor LCA are potent inducers of hepatocyte apoptosis.[11] The accumulation of these bile acids activates cell death signaling pathways. At high concentrations, the profound ATP depletion resulting from mitochondrial failure can shift the mode of cell death from apoptosis to necrosis, triggering an inflammatory response.[10]

3.3. Promotion of Liver Fibrosis While direct evidence for GLCA is still emerging, related hydrophobic bile acids have been shown to promote liver fibrosis.[17][18][19] For instance, GCDCA promotes the proliferation and activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.[18][19] The proposed mechanism involves the activation of signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and MEK/ERK pathways in HSCs.[19] Glycocholic acid (GCA) has also been shown to aggravate liver fibrosis by promoting the secretion of connective tissue growth factor (CTGF) from hepatocytes.[17] It is plausible that GLCA contributes to fibrosis through similar mechanisms.

Caption: Mechanisms of GLCA-induced hepatocellular injury and liver disease progression.

Key Signaling Pathways Modulated by GLCA

Bile acids are not merely detergents but also act as signaling molecules that regulate gene expression through nuclear receptors.[1][3]

4.1. Farnesoid X Receptor (FXR) Signaling FXR is a key nuclear receptor that functions as a master regulator of bile acid homeostasis.[20][21] While CDCA is the most potent endogenous FXR agonist, other bile acids, including LCA, can also activate it.[22] FXR activation orchestrates a protective response against bile acid overload:

-

In the Liver: FXR activation suppresses bile acid synthesis by inhibiting the rate-limiting enzyme, CYP7A1. It also promotes bile acid excretion by upregulating the expression of the Bile Salt Export Pump (BSEP).[20][23]

-

In the Intestine: FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19, or FGF15 in mice), which travels to the liver to potently suppress CYP7A1 expression.[20][21]

During cholestasis, this feedback loop can be impaired. Therapeutic strategies often focus on activating FXR to restore bile acid homeostasis and mitigate liver injury.[20]

Caption: Farnesoid X Receptor (FXR) signaling in enterohepatic bile acid homeostasis.

Quantitative Data Summary

Quantitative analysis of bile acid profiles is essential for understanding and diagnosing liver diseases. The tables below summarize representative data on bile acid concentrations and their in vitro effects.

Table 1: Representative Bile Acid Concentrations in Human Serum (μmol/L)

| Bile Acid Species | Healthy Controls | Chronic Hepatitis | Liver Cirrhosis | Intra-hepatic Cholestasis |

| Glycocholic acid (GCA) | 0.25 ± 0.12 | 1.31 ± 1.12 | 5.12 ± 4.31 | 25.1 ± 18.2 |

| Glycochenodeoxycholic acid (GCDCA) | 0.21 ± 0.10 | 2.15 ± 1.55 | 8.91 ± 7.63 | 40.5 ± 29.8 |

| Glycolithocholic acid (GLCA) | Not Detected | Not specified | Not specified | Not specified |

| Total Bile Acids | < 10 | 10 - 50 | > 50 | > 100 |

| Data are illustrative and compiled from multiple sources.[24][25] GLCA is often below the limit of detection in healthy individuals but is expected to rise in severe cholestatic conditions. A study on obstructive jaundice patients found that serum levels of glycochenodeoxycholic acid (a related toxic bile acid) were 90.9 (SD 205.5) μmol/L before biliary decompression.[26][27] |

Table 2: In Vitro Effects of Hydrophobic Bile Acids on Isolated Rat Liver Mitochondria

| Bile Acid Species | Concentration for Complete Abolishment of Membrane Potential (ΔΨ) | Effect on Mitochondrial Respiration |

| Lithocholic acid (LCA) | 15 μM | Inhibits State 3, enhances State 4 |

| Chenodeoxycholic acid (CDCA) | 50 μM | Inhibits State 3, enhances State 4 |

| Deoxycholic acid (DCA) | 100 μM | Inhibits State 3, enhances State 4 |

| Glycochenodeoxycholic acid (GCDC) | > 100 μM | Inhibits State 3, enhances State 4 |

| Source: Adapted from Palmeira et al.[10][15] State 3 respiration refers to ADP-stimulated respiration (ATP synthesis), while State 4 is resting respiration. Inhibition of State 3 and enhancement of State 4 indicates mitochondrial uncoupling and dysfunction. |

Detailed Experimental Protocols

6.1. Protocol 1: Quantification of GLCA in Liver Tissue by LC-MS/MS

This protocol is a synthesis of established methods for bile acid extraction and analysis.[28][29][30]

Objective: To accurately quantify GLCA levels in liver tissue samples.

Materials:

-

Liver tissue (~50 mg)

-

Methanol/Acetonitrile (1:1, v/v)

-

Internal Standard (IS) solution (e.g., d4-GCA)

-

Deionized water

-

Centrifuge, evaporator (N2 stream), vortex mixer

-

UPLC-MS/MS system with a C18 column

Methodology:

-

Homogenization: Homogenize ~50 mg of frozen liver tissue in 500 µL of cold deionized water.

-

Extraction:

-

To the homogenate, add 1.5 mL of ice-cold methanol/acetonitrile (1:1, v/v) containing the internal standard.

-

Vortex vigorously for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.[31]

-

-

Drying and Reconstitution:

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto the UPLC-MS/MS system.

-

Separate bile acids using a C18 column with a gradient elution profile.

-

Detect and quantify GLCA using multiple reaction monitoring (MRM) in negative ion mode, monitoring specific precursor-product ion transitions.

-

Quantify against a standard curve prepared with known concentrations of GLCA standard.

-

6.2. Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on methods used to assess bile acid-induced mitochondrial toxicity.[10][15]

Objective: To measure changes in hepatocyte ΔΨm after exposure to GLCA.

Materials:

-

Primary hepatocytes or a suitable liver cell line (e.g., HepG2)

-

GLCA stock solution

-

JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dyes

-

Culture medium, PBS

-

Fluorescence microscope or plate reader

Methodology:

-

Cell Culture: Seed hepatocytes in a 96-well plate or on glass coverslips and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of GLCA (e.g., 10-500 µM) for a defined period (e.g., 1-24 hours). Include a vehicle control.

-

Staining with JC-1:

-

Remove the treatment medium and wash cells with warm PBS.

-

Incubate cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

-

Wash cells again to remove excess dye.

-

-

Fluorescence Measurement:

-

Measure fluorescence using a plate reader or visualize under a fluorescence microscope.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm).

-

In apoptotic or damaged cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence (~529 nm).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization and cellular injury.

Caption: Experimental workflow for assessing mitochondrial membrane potential using JC-1 dye.

Conclusion and Future Directions

Glycolithocholic acid, a secondary bile acid, is a significant contributor to hepatocellular injury in the progression of liver disease. Its metabolism and detoxification are critical determinants of liver health, and their impairment during cholestasis leads to GLCA accumulation, mitochondrial dysfunction, and cell death. The subsequent inflammatory and fibrotic responses drive the progression to more severe liver pathologies.

For researchers and drug development professionals, targeting the pathways of GLCA-mediated toxicity offers promising therapeutic avenues. Key areas for future investigation include:

-

Developing specific inhibitors of GLCA-induced mitochondrial damage.

-

Enhancing detoxification pathways through the targeted induction of sulfotransferase enzymes.

-

Modulating FXR and other bile acid receptors with specific agonists to restore homeostasis and suppress pro-fibrotic signaling.

A deeper understanding of the precise molecular mechanisms governed by GLCA will be instrumental in designing novel and effective therapies for chronic cholestatic and fibrotic liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Balancing act between digestion and liver health through bile acids | EurekAlert! [eurekalert.org]

- 3. mdpi.com [mdpi.com]

- 4. A Current Understanding of Bile Acids in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]

- 7. LITHOCHOLIC ACID FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detoxification pathways in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Novel insight into mechanisms of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile acid-induced liver toxicity: relation to the hydrophobic-hydrophilic balance of bile acids [art.torvergata.it]

- 13. Bile acids affect liver mitochondrial bioenergetics: possible relevance for cholestasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. JCI Insight - Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response [insight.jci.org]

- 17. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 21. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 25. Quantification of individual serum bile acids in patients with liver diseases using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 29. Quantification of common and planar bile acids in tissues and cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Glycodeoxycholic Acid Levels as Prognostic Biomarker in Acetaminophen-Induced Acute Liver Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Vexing Role of Glycolithocholic Acid in Primary Sclerosing Cholangitis: A Technical Guide

Introduction

Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease of unknown etiology, characterized by inflammation, fibrosis, and stricturing of the intra- and extrahepatic bile ducts.[1] This process obstructs bile flow, leading to cholestasis, cirrhosis, and an increased risk of cholangiocarcinoma.[2] While the precise pathogenesis of PSC remains elusive, a growing body of evidence implicates the gut-liver axis, including alterations in the composition and signaling of bile acids.[3]

Bile acids, traditionally known for their role in fat digestion, are now recognized as critical signaling molecules that regulate their own synthesis, transport, and a wide array of metabolic and inflammatory pathways.[4] In cholestatic diseases like PSC, the bile acid pool is significantly altered, often characterized by an increase in total, primary, and conjugated bile acids, with a notable reduction in secondary bile acids due to intestinal dysbiosis.[2][5] Among the myriad of bile acid species, the secondary bile acid Glycolithocholic acid (GLCA), a glycine (B1666218) conjugate of lithocholic acid (LCA), has emerged as a molecule of interest due to its potential toxicity and association with adverse clinical outcomes in PSC.[5]

This technical guide provides an in-depth review of the current understanding of the link between GLCA and PSC, designed for researchers, scientists, and drug development professionals. It synthesizes quantitative data, details relevant experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of GLCA's role in the pathophysiology of PSC.

Quantitative Analysis of Bile Acid Profiles in PSC

While specific quantitative data directly comparing GLCA levels between large cohorts of PSC patients and healthy controls are not consistently detailed in readily available literature, comprehensive bile acid profiling studies provide significant insights. These studies consistently show a profound alteration of the bile acid milieu in PSC patients.

One of the most extensive studies to date profiled 18 bile acids in a cohort of 400 PSC patients and 302 healthy controls.[5] Although a direct comparative table for GLCA was not the primary output, the study found that the concentration of GLCA was significantly associated with the future development of hepatic decompensation (defined as ascites, variceal hemorrhage, or encephalopathy).[5] This finding underscores the clinical relevance of this specific toxic secondary bile acid.

To illustrate the typical alterations observed in the bile acid pool, the following table summarizes the concentrations of total and major primary and secondary bile acid families from this key study.

| Bile Acid Family | PSC Patients (n=400) Median (IQR) µmol/L | Healthy Controls (n=302) Median (IQR) µmol/L |

| Total Bile Acids (TBA) | 16.34 (6.04-44.31) | 1.90 (1.02-3.52) |

| Cholic Acid (CA) | 4.31 (1.43-13.68) | 0.35 (0.17-0.63) |

| Chenodeoxycholic Acid (CDCA) | 3.29 (1.27-8.01) | 0.58 (0.32-1.02) |

| Deoxycholic Acid (DCA) | 0.81 (0.42-1.58) | 0.44 (0.24-0.78) |

| Lithocholic Acid (LCA) | 0.12 (0.06-0.28) | 0.05 (0.03-0.08) |

| Ursodeoxycholic Acid (UDCA) | 2.15 (0.42-10.29) | 0.10 (0.05-0.21) |

| Data extracted from Mousa et al., Hepatology, 2021.[5] |

Experimental Protocols

The quantification of individual bile acids such as GLCA in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of numerous bile acid species simultaneously.

Protocol: Quantification of Glycolithocholic Acid in Human Serum/Plasma by LC-MS/MS

This protocol is a synthesized representation of methodologies described in the literature for the analysis of multiple bile acids, including GLCA.[6][7][8][9]

1. Sample Preparation (Protein Precipitation & Extraction)

-

Objective: To remove proteins and other interfering substances from the plasma/serum sample and extract the bile acids.

-

Procedure:

-

Aliquot 50-100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of an internal standard working solution containing a mixture of deuterated bile acids (e.g., GLCA-d4) to each sample, calibrator, and quality control. Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at ≥13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a well in a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 35-50% methanol in water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

2. Liquid Chromatography (LC)

-

Objective: To separate the individual bile acids based on their physicochemical properties before they enter the mass spectrometer.

-

Typical Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[7]

-

Mobile Phase A: Water with 0.1% formic acid or 0.05% acetic acid.[6][8]

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 1:1 or 2:1, v/v) with 0.1% formic acid.[7][8]

-

Flow Rate: 0.3 - 0.65 mL/min.

-

Column Temperature: 40 - 50°C.

-

Injection Volume: 2 - 10 µL.

-

Gradient Elution: A gradient is employed to effectively separate the various bile acids, starting with a higher percentage of aqueous mobile phase A and gradually increasing the percentage of organic mobile phase B over a run time of approximately 10-15 minutes.

-

3. Tandem Mass Spectrometry (MS/MS)

-

Objective: To detect and quantify the separated bile acids with high specificity and sensitivity.

-

Typical Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each bile acid and its corresponding internal standard. For GLCA (C₂₆H₄₃NO₄, MW: 433.62), a common transition would be m/z 432.3 → 74.1.

-

Ion Source Parameters: Optimized settings for ion spray voltage, temperature, nebulizing gas, and drying gas are required to achieve maximal signal intensity.

-

4. Data Analysis

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to its internal standard against the known concentrations of the calibrators.

-

Quantification: The concentration of GLCA in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

Signaling Pathways of GLCA in Cholangiocytes

Toxic bile acids exert their pathological effects by activating specific signaling pathways in cholangiocytes, the epithelial cells lining the bile ducts. GLCA, being a derivative of the potent hydrophobic bile acid LCA, is thought to act primarily through the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[10][11] TGR5 activation can trigger divergent downstream signaling cascades, including both cAMP- and Ca²⁺-dependent pathways, which can lead to cellular responses such as proliferation, inflammation, and secretion.[12]

In the context of PSC, the sustained activation of these pathways by elevated levels of toxic bile acids like GLCA can contribute to the characteristic ductular reaction, inflammation, and fibrosis. A proposed signaling cascade initiated by GLCA is depicted below.

The Link Between GLCA, Cholangiocyte Senescence, and PSC Pathogenesis

While direct experimental evidence pinpointing GLCA as a specific inducer of this phenotype is emerging, its nature as a toxic secondary bile acid strongly implicates it in this process. The logical progression from elevated GLCA to PSC pathology through cholangiocyte senescence is outlined in the following diagram.

The accumulation of toxic bile acids, including Glycolithocholic acid, is a significant feature of Primary Sclerosing Cholangitis. While direct quantitative evidence is still being consolidated, the strong association between GLCA levels and the risk of hepatic decompensation highlights its importance as a pathogenic molecule and potential biomarker.[5] Mechanistically, GLCA likely contributes to PSC progression by activating pro-inflammatory and pro-proliferative signaling pathways in cholangiocytes, such as those mediated by the TGR5 receptor, and by inducing a state of cellular senescence. The resulting Senescence-Associated Secretory Phenotype (SASP) establishes a vicious cycle of inflammation and fibrosis that is the hallmark of PSC.

Future research should focus on precisely quantifying GLCA levels in larger, well-characterized PSC cohorts to establish its diagnostic and prognostic utility. Furthermore, elucidating the specific downstream effectors of GLCA-TGR5 signaling and confirming the direct causal link between GLCA and the induction of specific SASP factors in cholangiocytes will be crucial. These efforts will not only enhance our understanding of PSC pathogenesis but may also unveil novel therapeutic targets aimed at mitigating the detrimental effects of toxic bile acids like GLCA.

References

- 1. Primary Sclerosing Cholangitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bile Acids-Based Therapies for Primary Sclerosing Cholangitis: Current Landscape and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Management of primary sclerosing cholangitis: Current state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Analysis of Bile Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. Bile Acid Profiles in Primary Sclerosing Cholangitis and their Ability to Predict Hepatic Decompensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGR5 is essential for bile acid-dependent cholangiocyte proliferation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TGR5 in the Cholangiociliopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Cholangiocyte Senescence by Way of N-Ras Activation Is a Characteristic of Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholangiocyte senescence by way of N-ras activation is a characteristic of primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biliary Epithelial Senescence in Liver Disease: There Will Be SASP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular senescence in the cholangiopathies: a driver of immunopathology and a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Bile Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of deuterated bile acids. These isotopically labeled compounds are invaluable tools in metabolic research, drug development, and clinical diagnostics, primarily for their use as internal standards in mass spectrometry-based quantification and as tracers to study bile acid metabolism and signaling in vivo.

Synthesis of Deuterated Bile Acids

The introduction of deuterium (B1214612) into bile acid structures can be achieved through various chemical synthesis strategies. The choice of method depends on the desired location and number of deuterium atoms. Common approaches involve the reduction of unsaturated precursors with deuterium gas or the use of deuterated reducing agents.

General Synthesis Strategies

A prevalent method for introducing deuterium into the steroid nucleus involves the catalytic reduction of a double bond. For instance, the synthesis of deuterated ursodeoxycholic acid (UDCA-d₂) can be achieved by the heterogeneous catalytic reduction of an 11,12-unsaturated bile acid precursor with deuterium gas[1]. Another common strategy is the Clemmensen reduction of a keto group using deuterated reagents[2].